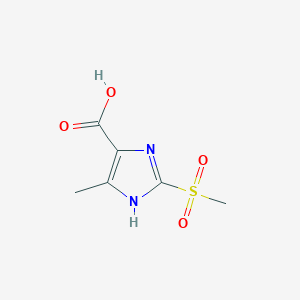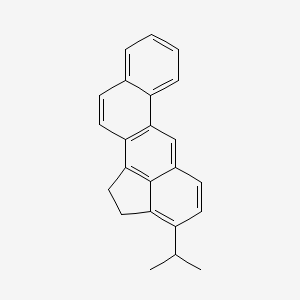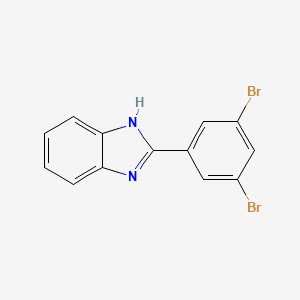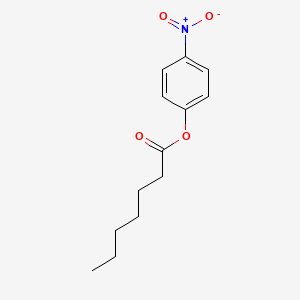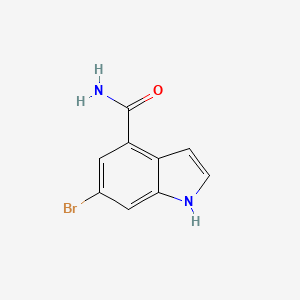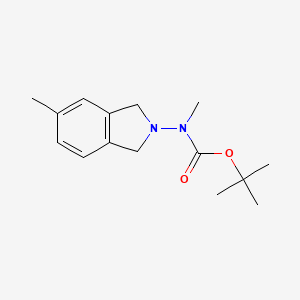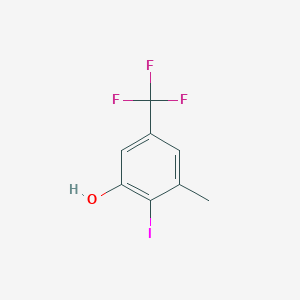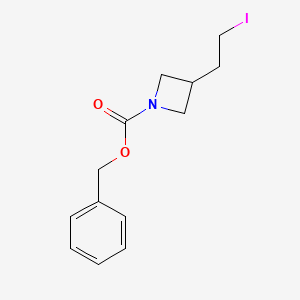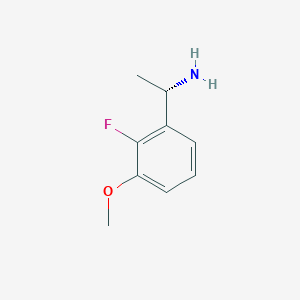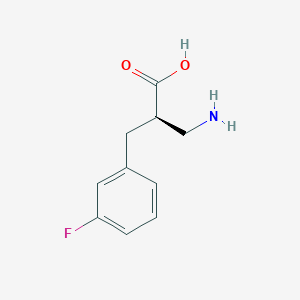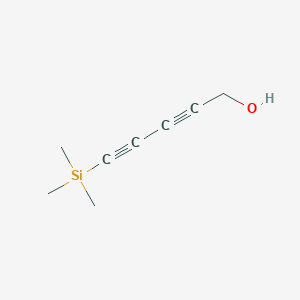![molecular formula C18H20O3 B13979027 Oxirane, 2,2-bis[(phenylmethoxy)methyl]- CAS No. 27441-81-2](/img/structure/B13979027.png)
Oxirane, 2,2-bis[(phenylmethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(benzyloxymethyl)oxirane is an organic compound with the molecular formula C18H20O3. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in their structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Bis(benzyloxymethyl)oxirane can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a glycidyl ether intermediate, which then cyclizes to form the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of 2,2-Bis(benzyloxymethyl)oxirane typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a significant role in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(benzyloxymethyl)oxirane undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form diols or other oxygenated products.
Substitution Reactions: The benzylic positions in the compound can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Acidic Conditions: Acids such as hydrochloric acid or sulfuric acid can catalyze the ring-opening of the epoxide.
Basic Conditions: Bases like sodium hydroxide or potassium hydroxide are commonly used in ring-opening reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in reactions involving this compound
Major Products Formed
The major products formed from the reactions of 2,2-Bis(benzyloxymethyl)oxirane include diols, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(benzyloxymethyl)oxirane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Bis(benzyloxymethyl)oxirane involves the high reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity makes it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-benzyloxirane: This compound has a similar structure but lacks the additional benzyloxymethyl groups.
2,3-Bis(benzyloxymethyl)oxirane: This compound has a similar structure but with different substitution patterns on the oxirane ring.
Uniqueness
2,2-Bis(benzyloxymethyl)oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of two benzyloxymethyl groups enhances its utility in organic synthesis and industrial applications compared to simpler epoxides .
Eigenschaften
CAS-Nummer |
27441-81-2 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
2,2-bis(phenylmethoxymethyl)oxirane |
InChI |
InChI=1S/C18H20O3/c1-3-7-16(8-4-1)11-19-13-18(15-21-18)14-20-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI-Schlüssel |
PDJHVGISEIRQGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)(COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


